gamma-Glutamyl-beta-cyanoalanine

Vue d'ensemble

Description

Méthodes De Préparation

Gamma-Glutamyl-beta-cyanoalanine can be synthesized through the coupling of 3-cyano-L-alanine and L-glutamine. The synthesis involves the preparation of the cyanoalanine and glutamyl units, followed by their coupling to form the desired dipeptide . The reaction conditions typically involve the use of appropriate protecting groups and coupling reagents to ensure the selective formation of the peptide bond.

Analyse Des Réactions Chimiques

Gamma-Glutamyl-beta-cyanoalanine undergoes various chemical reactions, including cyclization and hydrolysis. When heated in water at 100°C for 3 hours, it cyclizes extensively to form pyroglutamic acid and beta-cyanoalanine . This reaction highlights the compound’s susceptibility to cyclization under thermal conditions. Additionally, this compound can participate in hydrolysis reactions, breaking down into its constituent amino acids under acidic or basic conditions.

Applications De Recherche Scientifique

Gamma-glutamyl-beta-cyanoalanine is a dipeptide composed of 3-cyano-L-alanine and L-glutamine, linked through a peptide bond from the side chain of glutamine . It functions as both a plant and a mouse metabolite .

Synthesis of γ-Glutamyl-β-Cyanoalanine

The total synthesis of γ-glutamyl β-cyanoalanine (gGBCA) has not yet been reported . One study details a methodology for synthesizing gGBCA precursors, starting from L-Serine . L-Serine is converted to gGBCA by the glutamyl transferase enzyme . The final step, which involves the hydrolysis of the methyl ester of gGBCA to obtain the target compound, γ-glutamyl β-cyanoalanine (gGBCA), has not been efficiently achieved .

A synthetic route for the synthesis of the gGBCA precursor has been developed, which can be used after the removal of deprotection groups . Further research on the hydrolysis of protection groups to access gGBCA will be reported in due course .

Detection and Characterization

γ-Glutamyl-β-cyanoalanylglycine (gEcnAG), a glutathione analog where the cysteine moiety is replaced with β-cyanoalanine, has been detected in mammalian cells using liquid chromatography coupled with tandem quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) . LC-QTOF-MS analysis allows for high-resolution confirmation of the gEcnAG structure through exact mass determination and MS/MS fragmentation .

A method for determining β-cyano-L-alanine, γ-glutamyl-β-cyano-L-alanine, and other free amino acids in Vicia sativa has been presented . This method involves derivatizing seed extracts with diethyl ethoxymethylenemalonate and analyzing them via reverse-phase high-performance liquid chromatography .

Biological Role and Significance

γ-Glutamyl-β-cyanoalanylglycine (gEcnAG) is a glutathione analog in which the cysteine moiety in glutathione is replaced with β-cyanoalanine, a known plant cyanide metabolite . gEcnAG was detected in the liver of rats and chicks exposed to β-cyanoalanine . The detection of gEcnAG in rat pheochromocytoma (PC12) cells that were not exposed to β-cyanoalanine suggests its endogenous production . Myeloperoxidase inhibition, an enzyme potentially needed for endogenous cyanide generation, decreased gEcnAG levels in PC12 cells, which supports the idea that PC12 cells intrinsically produce cyanide .

Furthermore, depleting glutathione with buthionine sulfoximine reduced intracellular gEcnAG levels, whereas supplementation with glutathione reduced ethyl ester increased them . These observations suggest that endogenous gEcnAG may be generated from glutathione, potentially through its reaction with endogenous cyanide . This implicates gEcnAG as a possible metabolite of endogenous cyanide .

Mécanisme D'action

The mechanism of action of gamma-Glutamyl-beta-cyanoalanine involves its role in cyanide detoxification. In plants, beta-cyanoalanine synthase catalyzes the formation of beta-cyanoalanine from cysteine and cyanide. This reaction helps to detoxify cyanide by converting it into a less toxic compound. This compound is then formed from beta-cyanoalanine and L-glutamine through a peptide bond formation . The molecular targets and pathways involved in this process include the enzymes beta-cyanoalanine synthase and gamma-glutamyltranspeptidase, which facilitate the conversion and detoxification of cyanide.

Comparaison Avec Des Composés Similaires

Gamma-Glutamyl-beta-cyanoalanine can be compared with other similar compounds such as beta-cyanoalanine and L-glutamine. Beta-cyanoalanine is a precursor in the synthesis of this compound and shares similar chemical properties . L-glutamine, on the other hand, is an amino acid that forms the peptide bond with beta-cyanoalanine to produce this compound . The uniqueness of this compound lies in its dual role as a dipeptide and its involvement in cyanide detoxification in plants.

Activité Biologique

Gamma-glutamyl-beta-cyanoalanine (GCA) is a thiol-reactive compound synthesized primarily in plants through the condensation of glutathione and cyanide, catalyzed by the enzyme cyanoalanine synthase. This compound plays a crucial role in detoxifying cyanide, as it is considered non-toxic to mammals at low concentrations. Research has highlighted its various biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.

- Molecular Formula : C9H14N4O5S

- Molecular Weight : 306.30 g/mol

- Melting Point : Approximately 205°C

- Solubility : Water-soluble, stable at room temperature, but decomposed by alkalis and oxidizing agents.

Inhibition of Cysteine Proteases

GCA has been shown to inhibit cysteine proteases, which are implicated in various diseases such as cancer and autoimmune disorders. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Antioxidant Properties

GCA exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage associated with chronic diseases .

Anti-inflammatory Effects

Studies indicate that GCA can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases through its action on specific cytokines and signaling pathways .

Toxicity and Safety

Despite its beneficial properties, GCA has been identified as potentially toxic at higher concentrations. The oral LD50 in mice is approximately 360 mg/kg, indicating significant toxicity risks depending on dosage and exposure duration. Low doses are generally considered safe; however, adverse effects such as liver damage have been reported with prolonged exposure .

Applications in Research

GCA has been utilized in various scientific studies to explore its role in disease mechanisms:

- Cancer Research : GCA's ability to induce apoptosis in cancer cells has made it a candidate for further investigation as an anti-cancer agent.

- Metabolic Studies : It serves as a model compound for studying cyanide metabolism and detoxification pathways in plants and animals .

Study on Antiproliferative Effects

A study conducted on human cancer cell lines demonstrated that treatment with GCA resulted in a significant decrease in cell viability and increased apoptosis markers. The research highlighted GCA's potential as a therapeutic agent against specific types of cancer.

Metabolomic Analysis

Research involving liquid chromatography coupled with mass spectrometry (LC-MS) identified GCA levels in mammalian cells exposed to β-cyanoalanine. The findings suggested that GCA could be produced endogenously from glutathione under certain conditions, indicating its potential metabolic significance .

Summary of Research Findings

Propriétés

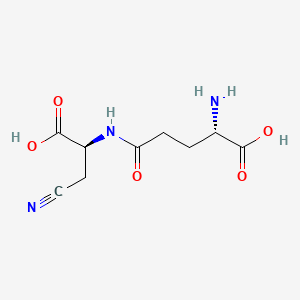

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-cyanoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-4-3-6(9(16)17)12-7(13)2-1-5(11)8(14)15/h5-6H,1-3,11H2,(H,12,13)(H,14,15)(H,16,17)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAADUAOVLZBJM-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CC#N)C(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CC#N)C(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936331 | |

| Record name | 5-[(1-Carboxy-2-cyanoethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16051-95-9 | |

| Record name | γ-Glutamyl-β-cyanoalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16051-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-N-L-gamma-glutamyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(1-Carboxy-2-cyanoethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYANO-N-L-GAMMA-GLUTAMYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH78BZU8NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.